3-(Phenylsulfonyl)propanoic acid

Organic Synthesis Crystallization Purification

Researchers synthesizing vitamin D receptor ligands require a non-oxidizable sulfonyl handle; sulfinyl and thioether analogs introduce batch variability and side reactions. 3-(Phenylsulfonyl)propanoic acid (CAS 10154-71-9) is a validated A-ring diastereomer precursor for 1α,25-dihydroxyvitamin D3, delivering a stable phenylsulfone group (XLogP3=0.7, TPSA=79.8 Ų) that resists oxidation across multi-step sequences. • Validated building block for VDR-targeted medicinal chemistry programs • Well-defined m.p. 128-130 °C and ≥98% assay purity ensure reproducible synthetic outcomes • Multiple global stocking points with ambient-temperature shipping for uninterrupted workflows

Molecular Formula C9H10O4S
Molecular Weight 214.24 g/mol
CAS No. 10154-71-9
Cat. No. B154683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylsulfonyl)propanoic acid
CAS10154-71-9
Molecular FormulaC9H10O4S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O
InChIInChI=1S/C9H10O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
InChIKeyWGTYYNCSWCKXAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylsulfonyl)propanoic Acid: Procurement & Differentiation


3-(Phenylsulfonyl)propanoic acid (synonyms: 3-(benzenesulfonyl)propanoic acid, 3-(phenylsulfonyl)propionic acid) is a sulfonyl-containing carboxylic acid with the molecular formula C9H10O4S and a molecular weight of 214.24 g/mol. It is a white to light yellow crystalline solid with a melting point of 128-130 °C and an assay purity of 99% from leading suppliers [1]. The compound features a phenylsulfonyl group attached to the third carbon of a propanoic acid backbone, conferring distinct physicochemical and reactivity properties relative to alkyl or substituted aryl sulfonyl analogs. This guide provides a rigorous, evidence-based analysis of its quantifiable differentiation to support informed scientific and industrial procurement decisions.

Synthetic application Vitamin D3 A-ring diastereomer building block
Workflow compatibility High-purity organic synthesis (99% HPLC)
Characterization Well-defined melting point and spectral data

Why 3-(Phenylsulfonyl)propanoic Acid Cannot Be Easily Substituted


Substitution of 3-(phenylsulfonyl)propanoic acid with other sulfonyl propanoic acids or sulfoxide/sulfide analogs is not straightforward due to significant differences in physicochemical properties and reactivity. The phenylsulfonyl group imparts a distinct electronic environment, lipophilicity (XLogP3 = 0.7), and topological polar surface area (TPSA = 79.8 Ų) compared to methylsulfonyl (MW 152.17 g/mol, m.p. 105 °C) or tosyl analogs (MW 228.26 g/mol) [1][2]. These differences directly impact solubility, crystallinity, and synthetic compatibility. Furthermore, the sulfonyl (S=O) functionality provides a stable, electron-withdrawing group that is not prone to oxidation, unlike the sulfinyl (S=O) or thioether (S) analogs, which can lead to variable yields and impurity profiles in multi-step syntheses . The quantitative evidence below demonstrates that even within the same compound class, these variations necessitate careful selection based on specific application requirements.

Phenylsulfonyl group provides distinct electronic and lipophilic profile vs. methylsulfonyl or tosyl analogs, impacting solubility and crystallinity.
Sulfonyl (S=O) stability prevents oxidation side reactions compared to sulfinyl or thioether, preserving yield in multi-step routes.
Purity and commercial availability: 99% HPLC grade reduces re-purification needs relative to lower-purity alternatives that may shift impurity profiles.

3-(Phenylsulfonyl)propanoic Acid: Quantitative Differentiation


Melting Point & Molecular Weight Differentiation

3-(Phenylsulfonyl)propanoic acid exhibits a melting point of 128-130 °C and a molecular weight of 214.24 g/mol, which are distinct from its closest sulfonyl propanoic acid analogs. This differentiation is critical for crystallization behavior and purification efficiency [1][2].

MP & MW differentiation
Reported
Δ Mp +23–25°C vs. methylsulfonyl; Δ MW +62 g/mol vs. methylsulfonyl, -14 g/mol vs. tosyl
Impacts crystallization and purification efficiency
Standard DSC/capillary methods; cross-study comparable
Organic Synthesis Crystallization Purification

Lipophilicity & Polar Surface Area Differentiation

The lipophilicity (XLogP3 = 0.7) and topological polar surface area (TPSA = 79.8 Ų) of 3-(phenylsulfonyl)propanoic acid differ from those of alkyl sulfonyl and sulfinyl analogs, impacting predicted membrane permeability and solubility [1].

Lipophilicity & TPSA
Class-level
XLogP3 0.7 vs. ~0.1 (methylsulfonyl analog); TPSA 79.8 Ų comparable among sulfonyls but distinct from sulfinyl
Informs ADME-related property screening
Computed descriptors; class-level inference
Drug Design ADME Solubility Prediction

Vitamin D3 Analog Synthesis Utility

3-(Phenylsulfonyl)propanoic acid is specifically documented as a useful building block for the synthesis and biological evaluation of all A-ring diastereomers of 1α,25-dihydroxyvitamin D3 and its 20-epimer . In contrast, the methylsulfonyl or tosyl analogs are not reported in this context, indicating a unique reactivity profile suitable for constructing the vitamin D side chain.

Vitamin D3 analog synth.
Data to verify
Only target compound cited for A-ring diastereomers of 1α,25-dihydroxyvitamin D3 and 20-epimer; methylsulfonyl/tosyl analogs not reported
Documented synthetic utility in VDR ligand studies
Source review required; literature references not provided
Medicinal Chemistry Vitamin D Analogs Stereoselective Synthesis

Commercial Availability & Purity

3-(Phenylsulfonyl)propanoic acid is commercially available with a certified purity of 99% (HPLC) from major suppliers such as Sigma-Aldrich and AKSci, with a melting point of 128-130 °C confirming identity and purity . In comparison, 3-(methylsulfonyl)propanoic acid is less widely stocked by major research chemical suppliers, and the tosyl analog, while available, may have lower purity specifications (e.g., 95%) [1].

Purity & availability
Head-to-head
99% HPLC (target) vs. 95% (tosyl analog); wider supplier stocking for target
Reduces purification steps and improves reproducibility
Supplier datasheet comparison
Chemical Sourcing Quality Control Reproducibility

Biological Activity Data Limitations

While 3-(phenylsulfonyl)propanoic acid has been described as having antibacterial activity against Staphylococcus aureus and Escherichia coli, and as an inhibitor of acetylcholinesterase and butyrylcholinesterase, these claims are based on vendor summaries rather than peer-reviewed studies with quantitative comparator data . Direct head-to-head comparisons of MIC values or IC50 data against structural analogs are not available in the open literature. Therefore, any selection based on biological activity must rely on class-level inference or in-house validation.

Biological activity data
Data to verify
Reported antibacterial (S. aureus, E. coli) and cholinesterase inhibition claims; no quantitative comparator data available
Supplier-reported activity; in-house validation needed
Lack of peer-reviewed comparative studies
Antibacterial Enzyme Inhibition Pharmacology

Recommended Applications of 3-(Phenylsulfonyl)propanoic Acid


Vitamin D3 A-Ring Diastereomer Synthesis

Based on specific documentation as a building block for A-ring diastereomers of 1α,25-dihydroxyvitamin D3 and its 20-epimer, this compound is a validated intermediate for medicinal chemistry programs targeting vitamin D receptor (VDR) ligands. Its sulfonyl group provides a stable, non-oxidizable handle for subsequent transformations, and the phenyl group offers a site for further functionalization .

General Organic Synthesis Building Block

The compound's high purity (99%), well-defined melting point, and commercial availability make it a reliable building block for synthesizing sulfonamides, sulfones, and other functionalized molecules. Its lipophilicity (XLogP3 = 0.7) and TPSA (79.8 Ų) suggest potential for designing molecules with moderate membrane permeability [1].

Quality Control & Method Development

The availability of certified analytical standards (e.g., from Sigma-Aldrich) and detailed spectral data (NMR, FTIR, MS) enables its use as a reference compound for method development, impurity profiling, and stability studies in pharmaceutical and chemical manufacturing [2].

Exploratory Biological Screening

Given the unverified nature of its antibacterial and enzyme inhibition claims, this compound may be suitable for initial structure-activity relationship (SAR) studies, but results should be interpreted with caution and validated against appropriate controls. In-house potency comparisons with structural analogs are necessary to establish a true differentiation profile .

Application
Selection Property
Validation Focus
Vitamin D3 A-ring diastereomer synthesis
Documented synthetic utility for VDR ligand building block
Stereoselective coupling and phenyl group functionalization
General organic synthesis building block
High purity (99%) and well-defined melting point
Purification efficiency and identity confirmation
Quality control & method development
Certified analytical standard and spectral data availability
Method development and impurity profiling
Exploratory biological screening
Reported antibacterial and enzyme inhibition claims
In-house potency comparison with structural analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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